molecular formula C19H14Cl2N4O2S B2474598 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923245-01-6

3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2474598
CAS No.: 923245-01-6
M. Wt: 433.31
InChI Key: NLGOJBIXIHFZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrimidin-2-yl moiety. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the dichloro and benzenesulfonamide groups[_{{{CITATION{{{_3{3,4-Dichloro-N-4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form corresponding chloro derivatives.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Formation of reduced forms of the compound.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its potential as a pharmacological tool makes it useful in drug discovery and development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets. The exact targets and pathways involved would depend on the specific application, but common targets include enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives: : These compounds are also used in the study of phosphodiesterase inhibitors.

  • 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzene-1-sulfonamide: : Another compound in the same class, used in organic synthesis and pharmaceutical chemistry.

Uniqueness

3,4-Dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S/c1-12-8-9-25-11-18(23-19(25)22-12)13-2-4-14(5-3-13)24-28(26,27)15-6-7-16(20)17(21)10-15/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGOJBIXIHFZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.